molecular formula C22H24N2O5 B2572907 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide CAS No. 1904006-39-8

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide

Cat. No.: B2572907
CAS No.: 1904006-39-8
M. Wt: 396.443
InChI Key: ANBGMTRAAAGRKN-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a butoxy group and an oxazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the butoxy group and the oxazolidinone moiety. Common reagents used in these reactions include butyl bromide, phenylacetic acid, and oxazolidinone derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazolidinone moiety into other functional groups.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazolidinone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The compound’s benzamide core may also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is unique due to its combination of a benzamide core, a butoxy group, and an oxazolidinone moiety. This unique structure allows for diverse chemical reactions and potential applications in various scientific fields. Its ability to interact with specific molecular targets and pathways further distinguishes it from other similar compounds.

Properties

IUPAC Name

4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-2-3-13-28-18-11-9-17(10-12-18)21(26)23-19(16-7-5-4-6-8-16)14-24-20(25)15-29-22(24)27/h4-12,19H,2-3,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBGMTRAAAGRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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